2-Bromo-5-methylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-5-methylthiophene involves various methods. One approach is through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . Another method involves a selective halogen dance reaction upon lithiation of 2-bromo-5-methylthiophene with LDA under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylthiophene is characterized by a five-membered ring containing one sulfur atom. The InChI representation isInChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3
. The compound’s canonical SMILES representation is CC1=CC=C(S1)Br
. Chemical Reactions Analysis
2-Bromo-5-methylthiophene is an important intermediate in the synthesis of various biologically active compounds. It is known to undergo electrophilic substitution reactions, primarily at the 2-position . The hydrogen at the 2-position can also be easily replaced by metals, resulting in derivatives such as mercury and sodium .Physical And Chemical Properties Analysis
2-Bromo-5-methylthiophene has a density of 1.6±0.1 g/cm3 and a boiling point of 176.7±20.0 °C at 760 mmHg . The compound has a melting point of 58ºC . Its refractive index is 1.5673 at 20ºC .Scientific Research Applications
Synthesis of Thiophene Derivatives
2-Bromo-5-methylthiophene is used in the synthesis of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, including 2-Bromo-5-methylthiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including 2-Bromo-5-methylthiophene, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
2-Bromo-5-methylthiophene is used in the fabrication of organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-5-methylthiophene is also used in the fabrication of organic light-emitting diodes .
Pharmacological Properties
Molecules with the thiophene ring system, including 2-Bromo-5-methylthiophene, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Novel Rearrangement of Protonated 2-Bromo-5-methylthiophene
A novel rearrangement of protonated 2-Bromo-5-methylthiophene was observed in HSO3F by means of 1H NMR spectroscopy .
Preparation of Poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)
2-Bromo-3-methylthiophene was used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene) .
Mechanism of Action
Target of Action
2-Bromo-5-methylthiophene is a chemical compound used as an intermediate in organic synthesis .
Mode of Action
Thiophenes, the class of compounds to which 2-bromo-5-methylthiophene belongs, are known to undergo electrophilic substitution reactions more readily than benzene . This is primarily due to the electron-donating effect of the sulfur atom in the thiophene ring .
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including suzuki-miyaura coupling , a widely-used method for forming carbon-carbon bonds.
Pharmacokinetics
The compound’s physical properties such as its boiling point (65 °c/15 mmhg) and density (1552 g/mL at 25 °C) suggest that it may have low volatility and high density .
Result of Action
Thiophenes are known to be used in the synthesis of various biologically active compounds .
Action Environment
The action of 2-Bromo-5-methylthiophene can be influenced by various environmental factors. For instance, the compound is stabilized with copper chip and sodium bicarbonate , suggesting that its stability and reactivity can be affected by the presence of these substances. Furthermore, the compound should be stored at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLOOGOFKSUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227308 | |
Record name | 2-Bromo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
765-58-2 | |
Record name | 2-Bromo-5-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 2-bromo-5-methylthiophene?
A1: 2-Bromo-5-methylthiophene demonstrates interesting reactivity, particularly in electrophilic aromatic substitution reactions. Research has shown that it undergoes regioselective bromination with N-bromosuccinimide, yielding predominantly 2-bromo-5-methylthiophene with high selectivity. [] This high regioselectivity makes it a valuable starting material for synthesizing more complex thiophene derivatives. Additionally, studies have observed a novel rearrangement of protonated 2-bromo-5-methylthiophene in strong acid media like fluorosulfuric acid (HSO3F). [] This rearrangement highlights the unique reactivity of this compound under specific reaction conditions.
Q2: What are some synthetic applications of 2-bromo-5-methylthiophene?
A2: The high regioselectivity observed in the bromination of 2-bromo-5-methylthiophene makes it a valuable precursor for synthesizing trisubstituted thiophenes. [] The bromine atom can be further manipulated using various coupling reactions, enabling the introduction of diverse substituents at the 2-position of the thiophene ring. This versatility makes 2-bromo-5-methylthiophene a valuable building block in organic synthesis, particularly for constructing molecules with potential applications in materials science and medicinal chemistry.
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